9-(Bis(benzylthio)methylene)-10-phenyl-9,10-dihydroacridine
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Overview
Description
9-(Bis(benzylthio)methylene)-10-phenyl-9,10-dihydroacridine is an organic compound that belongs to the class of acridines. Acridines are known for their diverse applications in medicinal chemistry, particularly as antimalarial and anticancer agents. This compound features a unique structure with benzylthio groups and a phenyl group attached to the acridine core, which may contribute to its distinctive chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Bis(benzylthio)methylene)-10-phenyl-9,10-dihydroacridine typically involves multicomponent reactions. One common method includes the reaction of malononitrile, carbon disulfide, and various benzyl halides. This reaction can be carried out in the presence of potassium carbonate as a base in acetonitrile or under solvent-free conditions using triethylamine . The latter method often yields higher product quantities with shorter reaction times.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis, such as the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the production process. These methods ensure higher efficiency, better yields, and reduced environmental impact.
Chemical Reactions Analysis
Types of Reactions
9-(Bis(benzylthio)methylene)-10-phenyl-9,10-dihydroacridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can replace the benzylthio groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like thiols, amines, or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives.
Scientific Research Applications
9-(Bis(benzylthio)methylene)-10-phenyl-9,10-dihydroacridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, are of significant interest.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as dyes or catalysts
Mechanism of Action
The mechanism of action of 9-(Bis(benzylthio)methylene)-10-phenyl-9,10-dihydroacridine involves its interaction with molecular targets and pathways within cells. The compound may exert its effects by:
Inhibiting Enzymes: It can inhibit specific enzymes involved in cellular processes.
Interacting with DNA: The acridine core allows the compound to intercalate into DNA, potentially disrupting replication and transcription.
Modulating Signaling Pathways: It may affect various signaling pathways, leading to changes in cell behavior and function
Comparison with Similar Compounds
Similar Compounds
9,10-Diarylanthracene: Known for its photophysical properties and applications in organic light-emitting devices (OLEDs).
9,9-Bis(4-hydroxyphenyl)fluorene: Used in the production of high thermal stability materials.
N,N’-Methylenebisacrylamide: Commonly used as a crosslinking agent in polyacrylamides.
Uniqueness
9-(Bis(benzylthio)methylene)-10-phenyl-9,10-dihydroacridine stands out due to its unique combination of benzylthio and phenyl groups attached to the acridine core. This structural feature may contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.
Properties
CAS No. |
555152-96-0 |
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Molecular Formula |
C34H27NS2 |
Molecular Weight |
513.7 g/mol |
IUPAC Name |
9-[bis(benzylsulfanyl)methylidene]-10-phenylacridine |
InChI |
InChI=1S/C34H27NS2/c1-4-14-26(15-5-1)24-36-34(37-25-27-16-6-2-7-17-27)33-29-20-10-12-22-31(29)35(28-18-8-3-9-19-28)32-23-13-11-21-30(32)33/h1-23H,24-25H2 |
InChI Key |
ZTLGUCCSCNSRSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC(=C2C3=CC=CC=C3N(C4=CC=CC=C42)C5=CC=CC=C5)SCC6=CC=CC=C6 |
Origin of Product |
United States |
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